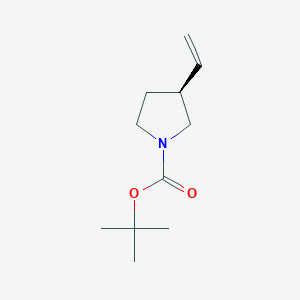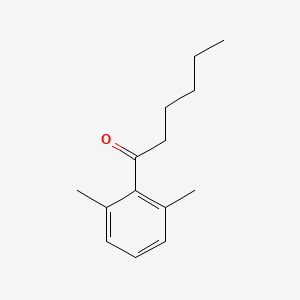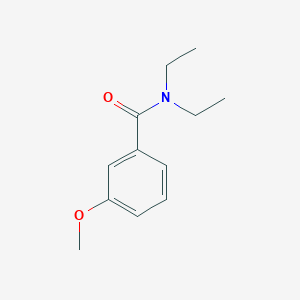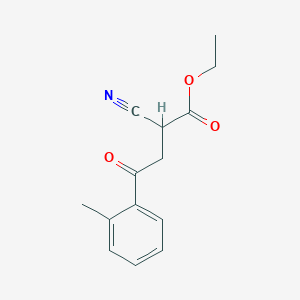![molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2](/img/structure/B6335031.png)
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline
Vue d'ensemble
Description
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical compound with the CAS Number: 1198154-31-2 . It has a molecular weight of 186.21 .
Synthesis Analysis
An efficient and novel protocol for the synthesis of spiro [1,3]oxazino [5,6-c]quinoline derivatives by one-pot, three-component reaction has been reported . This involves the reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C .Applications De Recherche Scientifique
Synthesis Techniques and Reactions :3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline and its derivatives have been synthesized through various methods. Some notable techniques include the synthesis of 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines through cyclization reactions, yielding tricyclic compounds with weak antiprotozoal activity against Plasmodium falciparum (Meyer & Geffken, 2004). Moreover, copper-catalyzed tandem reactions have been used for the synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepino[2,3-b]quinazolinones, offering a new pathway for creating these compounds (Abele et al., 2012).
Photovoltaic Applications :Research on 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in organic–inorganic photodiode fabrication. Studies on photovoltaic properties of these derivatives, such as Ph-HPQ and Ch-HPQ, revealed their suitability for use as photodiodes, highlighting their rectification behavior and photovoltaic properties under various conditions (Zeyada et al., 2016).
Organic Electronics and Optical Applications :Derivatives of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline have been explored for their optical applications. The nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions show promising results in photodetection, indicating the potential of these compounds in the field of organic electronics (Farag et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBZRJXSQWQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)





